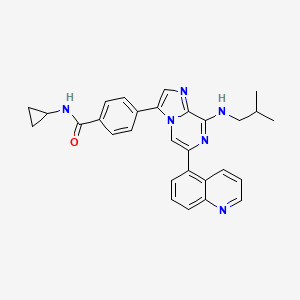
MX107
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MX107 is a survivin inhibitor which induces degradation of XIAP and/or cIAP1, and suppresses genotoxic NF-kappaB activation.
Applications De Recherche Scientifique
LIDAR-based Crop Height Measurement System
A study by Zhang and Grift (2012) developed a LIDAR-based system for measuring the height of Miscanthus giganteus crops. This system, using a SICK® LMS 291 LIDAR unit, achieved measurement accuracies with errors as low as 1.8% in static mode and 1.5% in dynamic mode, indicating its precision in agricultural applications (Zhang & Grift, 2012).
MXene in Cancer Theranostics
Zong et al. (2018) explored the use of MXene for cancer theranostics. They developed GdW10@Ti3C2 composite nanosheets, integrating MXene with polyoxometalates for concurrent diagnostic imaging and therapy. This innovation showed potential in eradicating tumors and could be a groundbreaking advancement in nanomedicine (Zong, Wu, Lin, & Chen, 2018).
Sensitivity Enhancement in Biosensors
Research by Ouyang et al. (2016) focused on enhancing the sensitivity of surface plasmon resonance biosensors using MX2 layers, a subset of MXenes. This approach significantly improved the performance of biosensors, suggesting MXenes' potential in medical diagnostics and environmental monitoring (Ouyang, Zeng, Jiang, Hong, Xu, Dinh, Qian, He, Qu, Coquet, & Yong, 2016).
MXenes in Energy Harvesting and Information Technology
Luo et al. (2021) presented a multifunctional Triboelectric Nanogenerator (TENG) based on MXene/PVA hydrogel. This innovation has applications in energy harvesting, medical treatment, and information technology, highlighting the versatility and potential of MXenes in various technological fields (Luo, Zhu, Wang, Li, Nie, & Wang, 2021).
Doping Engineering of MXenes
Luo et al. (2019) reviewed the progress in doping engineering of 2D metal chalcogenides, including MXenes. This work sheds light on how doping can tailor the physical and chemical properties of MXenes for use in flexible transistors, optoelectronics, sensing, and memory devices (Luo, Zhuge, Zhang, Chen, Lv, Huang, Li, & Zhai, 2019).
MXene for Light-to-Heat Conversion
A study by Li et al. (2017) discovered that MXene, specifically Ti3C2, exhibits a 100% internal light-to-heat conversion efficiency. This property is crucial for applications in photothermal evaporation systems and suggests broader applications of MXenes in energy conversion (Li, Zhang, Shi, & Wang, 2017).
MXenes in Supercapacitor Applications
Forouzandeh and Pillai (2021) discussed the application of MXenes in energy storage devices like supercapacitors. They highlighted the unique mechanical, physicochemical, optical, electrical, and electrochemical properties of MXenes that make them suitable for this application (Forouzandeh & Pillai, 2021).
MXenes in Biosensors and Gas Sensors
Deshmukh, Kovářík, and Pasha (2020) reviewed MXenes' applications in gas sensing and biosensing. MXenes' unique surface chemistry and adsorption characteristics enable them to be tailored for specific sensor applications, suggesting their potential in environmental monitoring and healthcare (Deshmukh, Kovářík, & Pasha, 2020).
Electronic and Optical Properties of MXenes
Hantanasirisakul and Gogotsi (2018) examined MXenes' electronic and optical properties, crucial for applications in energy storage, sensing, catalysis, and photothermal therapy. This study provides insights into the fundamental properties of MXenes that underpin their wide range of applications (Hantanasirisakul & Gogotsi, 2018).
MXenes for Biomedical Applications
Lin, Chen, and Shi (2018) focused on the biomedical applications of MXenes, highlighting their potential in disease theranostics and biosafety issues. Their unique physiochemical properties enable MXenes to meet the strict requirements of biomedicine (Lin, Chen, & Shi, 2018).
Propriétés
Numéro CAS |
2170102-50-6 |
|---|---|
Nom du produit |
MX107 |
Formule moléculaire |
C24H28N2O2 |
Poids moléculaire |
376.5 |
Nom IUPAC |
5-(((4-Ethylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C24H28N2O2/c1-2-18-7-9-19(10-8-18)16-28-17-21-14-20(15-26-12-3-4-13-26)24(27)23-22(21)6-5-11-25-23/h5-11,14,27H,2-4,12-13,15-17H2,1H3 |
Clé InChI |
HERDMVBOGPYRDY-UHFFFAOYSA-N |
SMILES |
OC1=C2N=CC=CC2=C(COCC3=CC=C(CC)C=C3)C=C1CN4CCCC4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MX-107; MX 107; MX107 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



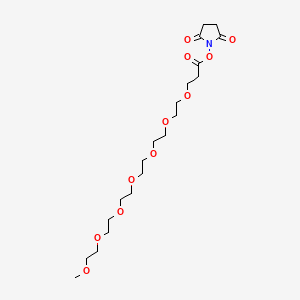
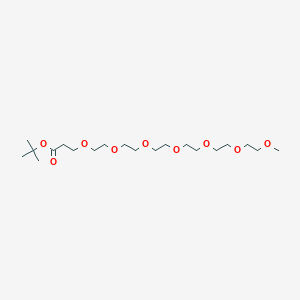
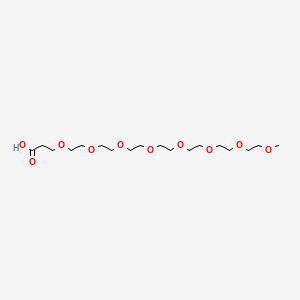

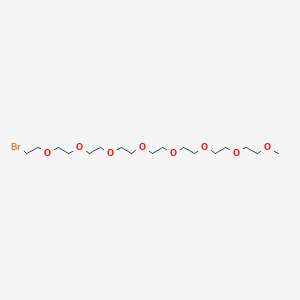
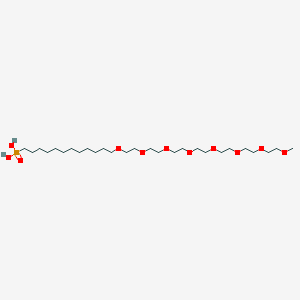

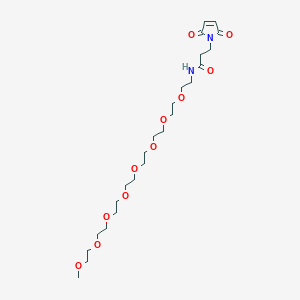
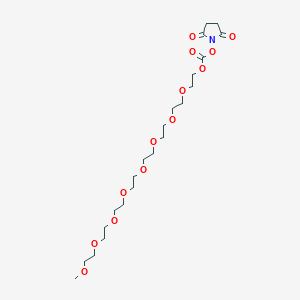

![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)


